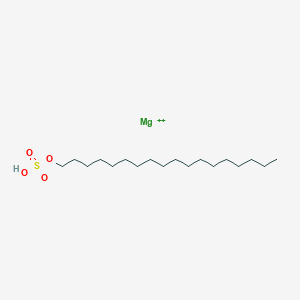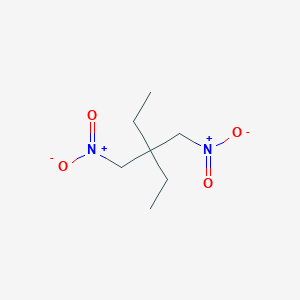
3-amino-N-(4-methylphenyl)benzamide
Overview
Description
3-amino-N-(4-methylphenyl)benzamide is an organic compound that plays a significant role in medicinal chemistry. It is a crucial intermediate in the synthesis of various drug candidates due to its unique chemical structure, which allows it to participate in a wide range of chemical reactions. This compound is characterized by the presence of an amino group and a benzamide group attached to a benzene ring, with a methyl group at the para position relative to the amino group.
Mechanism of Action
Target of Action
3-amino-N-(4-methylphenyl)benzamide is a crucial building block of many drug candidates
Mode of Action
The compound is synthesized through the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . The two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products . This makes the selective monoacylation process relatively complicated.
Biochemical Pathways
Given its role as a building block in many drug candidates , it can be inferred that it may be involved in various biochemical pathways depending on the specific drug it is part of.
Result of Action
As a crucial building block of many drug candidates , its effects would likely vary depending on the specific drug it is part of.
Action Environment
One study showed that an increase in temperature led to the enhancement of this compound production .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two primary synthetic routes for preparing 3-amino-N-(4-methylphenyl)benzamide:
-
Route 1: : This involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride to form N-(4-methyl-3-nitrophenyl)benzamide, followed by reduction with hydrogen to yield the target compound. This route, however, introduces more expensive raw materials and additional steps to avoid selective monoacylation, along with the need for extra reagents and purification steps .
-
Route 2: : This is a more straightforward method where 4-methylbenzene-1,3-diamine is selectively acylated with benzoic anhydride. This route is preferred due to fewer synthesis steps and the use of readily available starting materials .
Industrial Production Methods
In industrial settings, the continuous flow microreactor system is often employed for the synthesis of this compound. This system allows for precise control over reaction conditions, leading to higher yields and better selectivity. For instance, using a microreactor, the compound can be synthesized with a yield of 85.7% within 10 minutes .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-methylphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the amino group, which is an activating group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of nitro intermediates will regenerate the amino group.
Scientific Research Applications
3-amino-N-(4-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
3-amino-N-(4-methylphenyl)benzamide can be compared with other similar compounds, such as:
4-amino-N-(4-methylphenyl)benzamide: This compound has the amino group at a different position, which can affect its reactivity and biological activity.
3-amino-N-(4-chlorophenyl)benzamide: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses.
Properties
IUPAC Name |
3-amino-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-7-13(8-6-10)16-14(17)11-3-2-4-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMBQQUKFGHDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354212 | |
| Record name | 3-amino-N-(4-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14315-26-5 | |
| Record name | 3-amino-N-(4-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















